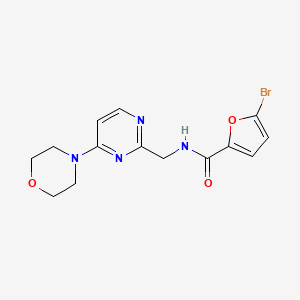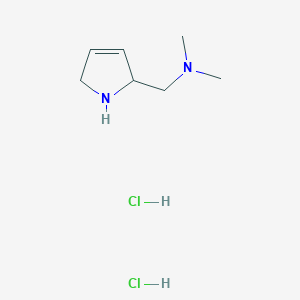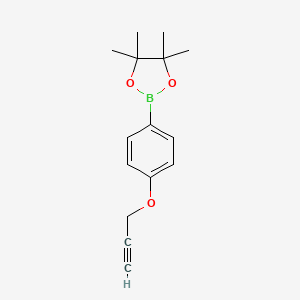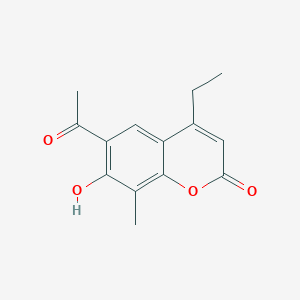![molecular formula C23H19ClN2O4 B2946323 N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide CAS No. 477853-82-0](/img/structure/B2946323.png)
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide is an intriguing compound due to its unique structure combining elements of isoxazole, chromene, and benzene derivatives
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis begins with the preparation of the chromenoisoxazole core. One common method includes the cyclization of ortho-hydroxy ketones with isoxazole derivatives under acidic conditions.
The core structure is then linked to the benzenecarboxamide moiety through a coupling reaction using reagents such as EDCI and HOBt in a suitable solvent like dichloromethane.
Industrial Production Methods:
Industrial production might employ scalable methods such as continuous flow synthesis, which offers better control over reaction conditions and yields.
Automated synthesis machines can optimize reagent usage and minimize waste.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation at the benzo[5,6]chromene moiety using oxidizing agents like m-CPBA.
Reduction: It can be reduced to corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The 4-chlorobenzene group allows for nucleophilic substitution reactions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, Oxone
Reduction: NaBH4, LiAlH4
Substitution: KOH/EtOH, NH3/MeOH
Major Products:
Oxidation: Corresponding N-oxide derivatives
Reduction: Alcohol or amine derivatives
Substitution: Substituted aniline or benzene derivatives
科学研究应用
Chemistry:
Used as a starting material for the synthesis of more complex heterocyclic compounds.
Investigated for its catalytic properties in organic reactions.
Biology:
Potential inhibitor of certain enzymes due to its structural features.
Studied for its binding affinity to specific biological targets.
Medicine:
Evaluated for its anti-inflammatory and anti-cancer properties.
Potential use as a probe in imaging studies due to its unique structural motif.
Industry:
Utilized in the development of novel materials with specific electronic or optical properties.
Explored for use in high-performance polymers and resins.
作用机制
Molecular Targets and Pathways:
The compound can interact with enzymes such as kinases, inhibiting their activity.
It might affect cellular pathways related to inflammation or cell proliferation.
Mechanism:
The benzo[5,6]chromeno[4,3-c]isoxazol moiety can fit into the active site of certain enzymes, blocking substrate access.
The 4-chlorobenzenecarboxamide group enhances binding affinity through additional hydrogen bonding and hydrophobic interactions.
相似化合物的比较
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-fluorobenzenecarboxamide
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-methylbenzenecarboxamide
N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-nitrobenzenecarboxamide
Uniqueness:
The presence of the chlorine atom in the benzene ring introduces specific electronic effects, potentially altering the compound's reactivity and binding properties.
Different substituents on the benzene ring can significantly affect the compound's solubility, stability, and interaction with biological targets. The 4-chlorobenzenecarboxamide variant shows a unique profile due to its electronic and steric properties.
There you have it: a comprehensive overview of N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide
属性
IUPAC Name |
4-chloro-N-[2-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c24-17-8-5-15(6-9-17)23(28)25-11-20(27)26-22-16(13-30-26)12-29-19-10-7-14-3-1-2-4-18(14)21(19)22/h1-10,16,22H,11-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXIQBYZPFBJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)CNC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2946240.png)

![8-(2,5-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2946242.png)
![2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2946243.png)
![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)




![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)
![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2946257.png)

![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)

